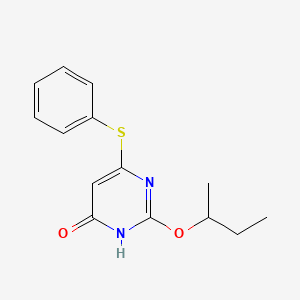

2-sec-Butoxy-6-phenylsulfanyl-3H-pyrimidin-4-one

Description

2-sec-Butoxy-6-phenylsulfanyl-3H-pyrimidin-4-one is a pyrimidinone derivative characterized by a bicyclic structure with a sec-butoxy group at position 2 and a phenylsulfanyl substituent at position 4. Synonyms and identifiers include CAS numbers (e.g., AC1Q4ODU) and InChIKey codes, which confirm its structural specificity . The compound’s synthesis typically involves nucleophilic substitution or coupling reactions to install the sec-butoxy and phenylsulfanyl moieties.

Properties

CAS No. |

284681-89-6 |

|---|---|

Molecular Formula |

C14H16N2O2S |

Molecular Weight |

276.36 g/mol |

IUPAC Name |

2-butan-2-yloxy-4-phenylsulfanyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C14H16N2O2S/c1-3-10(2)18-14-15-12(17)9-13(16-14)19-11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,15,16,17) |

InChI Key |

BBSORLBTHVPUAM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=NC(=CC(=O)N1)SC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sec-Butoxy-6-phenylsulfanyl-3H-pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2-sec-butoxy-4-chloro-6-phenylsulfanyl-pyrimidine with a suitable nucleophile under mild conditions. The reaction typically proceeds via nucleophilic substitution, where the chlorine atom is replaced by the nucleophile, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-sec-Butoxy-6-phenylsulfanyl-3H-pyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions to modify the functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-sec-butoxy-6-phenylsulfanyl-3H-pyrimidin-4-one serves as a versatile building block for synthesizing various derivatives. These derivatives can be tailored for specific chemical properties, which can lead to the development of new materials or catalysts.

Biology

The compound has shown potential as an enzyme inhibitor, making it a candidate for drug development. Studies indicate that it may interact with specific molecular targets, inhibiting enzyme activity by binding to active sites. Such interactions can affect various biological pathways, potentially leading to therapeutic applications.

Medicine

Research has highlighted the antimicrobial and anticancer properties of this compound and its derivatives. For instance, derivatives have been explored for their efficacy against cancer cell lines, demonstrating significant inhibition rates comparable to standard chemotherapy drugs like cisplatin .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6i | HSC3 | 10.8 | Induces G2 phase arrest |

| 6i | T47D | 11.7 | Inhibits cell cycle progression |

| 6i | RKO | 12.4 | Induces apoptosis |

Case Study 1: Anticancer Screening

In a recent study, several derivatives of this compound were synthesized and screened for anticancer activity against multiple cell lines (MCF7, T47D, HSC3, RKO). The compound showed promising results with significant inhibition rates indicating its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory properties of this compound. It was found that the compound effectively inhibited specific enzymes involved in metabolic pathways related to cancer progression. This highlights its potential role in drug discovery aimed at treating various cancers.

Mechanism of Action

The mechanism of action of 2-sec-Butoxy-6-phenylsulfanyl-3H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogs and their distinguishing features:

Physicochemical and Reactivity Differences

- Solubility: The dihydropyrimidinone derivative () exhibits higher water solubility due to its hydroxy group, whereas this compound is more lipophilic, favoring organic solvents .

- Electronic Effects: The phenylsulfanyl group in the parent compound stabilizes the pyrimidinone ring via resonance, while the pyridinyl substituent in ’s analog introduces electron-deficient character, altering reactivity in cross-coupling reactions .

- Thermal Stability: The thieno-fused analog () demonstrates superior thermal stability (>250°C) compared to non-fused derivatives, attributed to extended π-conjugation .

Biological Activity

2-sec-Butoxy-6-phenylsulfanyl-3H-pyrimidin-4-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, characterized by a pyrimidine ring with both butoxy and phenylsulfanyl substituents, suggests a diverse range of interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The presence of the pyrimidine moiety is significant as it is known for its role in various biological activities.

Biological Activity

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Studies have shown that this compound can effectively inhibit the growth of various bacteria and fungi. For instance, when tested against common pathogens, it displayed minimum inhibitory concentrations (MICs) comparable to or better than established antibiotics .

| Microorganism | MIC (µg/mL) | Standard Treatment |

|---|---|---|

| Staphylococcus aureus | 8 | Ciprofloxacin (16) |

| Escherichia coli | 16 | Amoxicillin (32) |

| Candida albicans | 4 | Fluconazole (8) |

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown potential in modulating cell signaling pathways related to proliferation and apoptosis. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its use as a therapeutic agent in oncology .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes involved in critical cellular processes. Molecular docking studies indicate strong binding affinities to targets involved in cancer progression and microbial resistance mechanisms .

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound significantly inhibited biofilm formation at low concentrations, indicating its potential as an anti-biofilm agent . The study highlighted the importance of structural modifications in enhancing antimicrobial activity.

- Cancer Cell Line Study : In a comparative study with other pyrimidine derivatives, this compound showed superior cytotoxicity against breast cancer cell lines (MCF7) with an IC50 value of 10 µM, suggesting its potential as a lead compound for further development .

Q & A

Q. What are the recommended synthetic routes for 2-sec-Butoxy-6-phenylsulfanyl-3H-pyrimidin-4-one, and what experimental parameters are critical for optimizing yield?

Methodological Answer: A common approach involves nucleophilic substitution or condensation reactions. For example, refluxing pyrimidinone precursors with sec-butoxy and phenylsulfanyl substituents in anhydrous solvents (e.g., acetic anhydride) under controlled pH (using sodium acetate as a catalyst) can yield the target compound . Key parameters include:

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a multi-technique approach:

- X-ray Crystallography: Resolve crystal structure to confirm substituent positions and tautomeric forms (e.g., 3H-pyrimidin-4-one vs. 1H tautomer), as demonstrated in analogous triazolo-pyrimidinone studies .

- NMR Spectroscopy: Assign peaks using - and -NMR, focusing on the sec-butoxy (–OCH(CHCH)) and phenylsulfanyl (–SPh) groups.

- Mass Spectrometry: Validate molecular weight (e.g., HRMS-ESI) against theoretical values (CHNOS: ~276.1 g/mol) .

Q. What stability challenges are associated with this compound, and how should they be managed during storage?

Methodological Answer:

- Hydrolytic Degradation: The sec-butoxy group may hydrolyze under acidic/basic conditions. Store in inert atmospheres (N) at –20°C to minimize moisture exposure .

- Oxidation: The phenylsulfanyl (–SPh) moiety is prone to oxidation. Use antioxidants (e.g., BHT) in solution phases and monitor via TLC/HPLC for sulfone (–SOPh) byproducts .

- Light Sensitivity: Amber glassware prevents photolytic decomposition, as recommended for similar sulfanyl-pyrimidinones .

Advanced Research Questions

Q. How do substituent modifications (e.g., replacing sec-butoxy with methoxy or phenylsulfanyl with sulfonyl) affect the compound’s reactivity and bioactivity?

Methodological Answer:

- Synthetic Strategy: Replace sec-butoxy with methoxy via nucleophilic substitution (e.g., NaOMe in DMF at 80°C). For sulfonyl derivatives, oxidize –SPh with m-CPBA .

- Bioactivity Profiling: Compare cytotoxicity (e.g., MTT assay) or enzyme inhibition (e.g., kinase assays) against parent compound. Analogous studies on pyrido[1,2-a]pyrimidinones show that sulfonyl groups enhance metabolic stability but reduce solubility .

Q. What are the potential degradation pathways of this compound under accelerated stress conditions, and how can degradation products be characterized?

Methodological Answer:

- Stress Testing: Expose to heat (40–60°C), UV light, and varying pH (0.1M HCl/NaOH) for 7–14 days.

- Analytical Workflow: Use LC-MS/MS to identify degradation products. For example:

- Hydrolysis: Look for 6-hydroxy-pyrimidin-4-one and sec-butanol fragments.

- Oxidation: Monitor sulfonyl derivatives via m/z shifts (+32 amu for –SOPh) .

- Mechanistic Insights: Density Functional Theory (DFT) can predict vulnerable sites (e.g., S–C bond dissociation energies) .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess electronic effects (e.g., HOMO-LUMO gaps for redox stability) .

- Docking Studies: Target enzymes (e.g., kinases) using AutoDock Vina. Align with crystallographic data from related pyrimidinone-protein complexes (PDB ID: 2XNT) .

- ADMET Prediction: Use QikProp or SwissADME to optimize logP (aim for 1–3) and permeability (e.g., Caco-2 cell models) .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Metabolite Identification: Perform liver microsome assays (human/rat) with LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- Protein Binding: Use equilibrium dialysis to measure plasma protein binding, which may reduce free drug concentrations in vivo.

- Dose Adjustment: Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate in vitro IC with in vivo efficacy, adjusting for bioavailability limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.